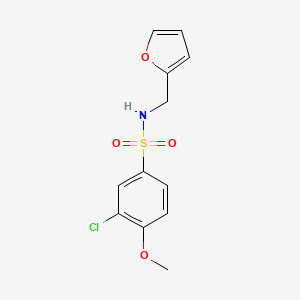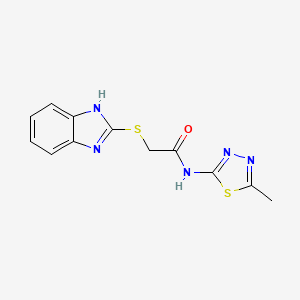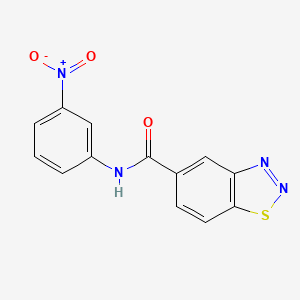
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate, also known as CPP-115, is a compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
作用機序
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain, which is important for studying the role of GABA in various neurological disorders. However, one limitation of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
将来の方向性
There are several potential future directions for research on ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate. One area of interest is its potential use in treating substance use disorders, as it has been shown to be effective in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects. In addition, further research is needed to determine the optimal dosing and safety profile of ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate for use in humans.
合成法
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anxiolytic effects, suggesting its potential use in treating anxiety disorders.
特性
IUPAC Name |
ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLMFNZUJLSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428821 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)


![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)